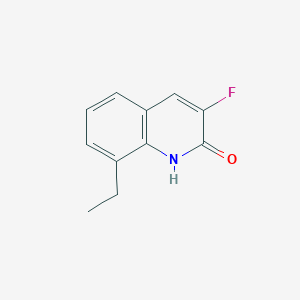

8-ethyl-3-fluoro-1H-quinolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

8-ethyl-3-fluoro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO/c1-2-7-4-3-5-8-6-9(12)11(14)13-10(7)8/h3-6H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDWCQFWANMKNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1NC(=O)C(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379007 | |

| Record name | 8-Ethyl-3-fluoroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175609-34-4 | |

| Record name | 8-Ethyl-3-fluoroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Significance of the Quinolin 2 One Heterocyclic System

The quinolin-2-one scaffold, a bicyclic aromatic system containing a nitrogen atom, is a cornerstone in modern chemical synthesis and drug discovery. mdpi.comnumberanalytics.com First isolated from coal tar in the 19th century, quinoline (B57606) and its derivatives have become fundamental building blocks in heterocyclic chemistry. numberanalytics.com The versatility of this scaffold stems from its ability to undergo a wide range of chemical reactions, allowing for the creation of diverse molecular architectures with a broad spectrum of biological activities. numberanalytics.comnih.gov

The quinoline nucleus is a component of numerous natural products, most notably the Cinchona alkaloids like quinine, which have been used for centuries to treat malaria. numberanalytics.comnih.gov This historical significance has spurred extensive research into synthetic quinolinone analogs, leading to the development of a multitude of compounds with therapeutic potential. mdpi.comchim.it

In medicinal chemistry, the quinolin-2-one moiety is recognized as a "privileged structure" due to its recurring presence in potent therapeutic agents. tandfonline.comnih.gov Derivatives of this scaffold have demonstrated a remarkable range of pharmacological effects, including:

Anticancer Activity: Quinolin-4-ones, in particular, have garnered significant interest for their antiproliferative effects. mdpi.comnih.gov Their favorable physicochemical properties, low toxicity, and the ease of functionalization make them attractive candidates for the development of new anticancer drugs. mdpi.com Numerous quinoline-based compounds are currently under clinical investigation for cancer therapy. tandfonline.comnih.gov

Antibacterial and Antifungal Properties: Quinolones are a well-established class of antibiotics used to treat a wide range of bacterial infections in both humans and animals. chim.itmdpi.comnih.gov Research continues to explore new quinolin-2-one derivatives to combat the growing challenge of antibiotic-resistant bacterial strains. mdpi.comnih.gov

Antiviral Activity: Certain quinolone derivatives have shown promise as antiviral agents, with activity against viruses such as HIV, herpes, and hepatitis C. chim.it

Other Therapeutic Applications: The therapeutic potential of quinolinones extends to antimalarial, anticonvulsant, anti-inflammatory, and cardiovascular activities. nih.govnih.gov

The synthetic accessibility of the quinolin-2-one core, through established methods like the Skraup synthesis and Conrad-Limpach reaction, further enhances its importance in chemical synthesis. numberanalytics.commdpi.com These methods allow for the efficient production of a vast library of analogs for structure-activity relationship (SAR) studies, facilitating the optimization of desired biological activities.

Strategic Halogenation: the Power of Fluorine

The introduction of halogen atoms, particularly fluorine, into organic molecules is a widely employed strategy in medicinal chemistry to modulate their physicochemical and biological properties. Fluorine's unique characteristics, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

The strategic placement of fluorine on the quinolin-2-one scaffold can lead to:

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug candidate.

Increased Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its target.

Modulation of Acidity/Basicity: The high electronegativity of fluorine can influence the pKa of nearby functional groups, which can affect a molecule's ionization state and its interaction with biological targets.

Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.

The Influence of Alkyl Substitution

Alkyl groups, such as the ethyl group, play a crucial role in chemical design by influencing a molecule's stereoelectronic properties. The size, shape, and electron-donating nature of alkyl substituents can impact a compound's biological activity and pharmacokinetic profile.

The introduction of an ethyl group onto the quinolin-2-one scaffold can:

Impact Steric Interactions: The bulk of the ethyl group can influence how the molecule fits into a binding pocket of a biological target. This can either enhance or diminish its activity depending on the specific steric requirements of the target.

Alter Lipophilicity: The addition of an ethyl group generally increases a molecule's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Influence Electronic Effects: Alkyl groups are weakly electron-donating, which can subtly alter the electron distribution within the quinolin-2-one ring system. This can, in turn, influence the molecule's reactivity and its interactions with biological macromolecules.

Research Directions for 8 Ethyl 3 Fluoro 1h Quinolin 2 One and Its Analogs

Classical and Contemporary Approaches to Quinolinone Ring System Constructionnih.govmdpi.comorganicreactions.orgjk-sci.com

The quinoline ring, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, can be synthesized through various classical and modern methods. nih.goviipseries.orgmdpi.com These reactions typically involve the cyclization of substituted anilines or other aromatic precursors. researchgate.net

Friedländer Condensation and Its Adaptations for Quinolinone Formationnih.govjk-sci.com

The Friedländer synthesis is a fundamental and versatile method for constructing quinoline rings. jk-sci.comnih.govresearchgate.net It involves the condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde). organicreactions.orgjk-sci.com The reaction can be catalyzed by either acids (such as sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid) or bases (like sodium hydroxide (B78521) or pyridine). jk-sci.comdu.edu.eg

This method's operational simplicity and the ready availability of starting materials make it highly valuable. jk-sci.com Modern adaptations have focused on improving efficiency and environmental sustainability by using catalysts like ionic liquids, metal-organic frameworks, and nanocatalysts, or employing microwave irradiation to accelerate the reaction. nih.govmdpi.com For the synthesis of a quinolin-2-one, specific starting materials would be chosen to yield the desired oxo-functionality at the C-2 position.

Table 1: Overview of the Friedländer Synthesis

| Feature | Description |

|---|---|

| Reactants | o-Aminoaryl aldehydes/ketones and a compound with an α-active methylene (B1212753) group. jk-sci.com |

| Products | Substituted quinolines. jk-sci.com |

| Catalysts | Acids (e.g., H₂SO₄, HCl) or bases (e.g., NaOH, pyridine). jk-sci.com |

| Reaction Type | Condensation followed by intramolecular cyclization. jk-sci.com |

| Advantages | Operational simplicity, versatile, readily available starting materials. jk-sci.comnih.gov |

| Modern Adaptations | Use of nanocatalysts, ionic liquids, microwave irradiation. nih.govmdpi.com |

Gould-Jacobs Reaction and Related Cyclization Pathwaysjk-sci.com

The Gould-Jacobs reaction is a key method for synthesizing 4-hydroxyquinolines, which exist in tautomeric equilibrium with quinolin-4-ones. mdpi.comwikipedia.org The process begins with the condensation of an aniline (B41778) derivative with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. mdpi.comwikipedia.org The resulting intermediate undergoes thermal cyclization, typically at high temperatures (often exceeding 250 °C), to form a 4-hydroxy-3-carboalkoxyquinoline. mdpi.comjasco.ro Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline. wikipedia.org

A significant consideration in the Gould-Jacobs reaction is regioselectivity when using asymmetrically substituted anilines, as cyclization can occur at either ortho position, potentially leading to a mixture of products. mdpi.com The high temperatures required can also lead to side reactions or decomposition. mdpi.com Microwave heating has been explored to shorten reaction times and improve yields. jasco.ro

Other Established Synthetic Pathways (e.g., Skraup Synthesis, Doebner-von Miller Reaction)nih.govmdpi.comjk-sci.com

Several other classical name reactions provide access to the quinoline core, though they are often characterized by harsh reaction conditions. mdpi.com

The Skraup synthesis is one of the oldest methods, producing quinoline by heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgwikipedia.orgnumberanalytics.com The reaction proceeds through the in-situ dehydration of glycerol to acrolein, which then undergoes a conjugate addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. iipseries.orgnumberanalytics.com The reaction is notoriously vigorous, though modifications can moderate it. wikipedia.org

The Doebner-von Miller reaction is a more general approach that synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. synarchive.comwikipedia.org This reaction is also known as the Skraup-Doebner-von Miller synthesis and is typically catalyzed by strong acids like hydrochloric acid. nih.goviipseries.org The α,β-unsaturated carbonyl component can be generated in situ from the aldol (B89426) condensation of two carbonyl compounds. wikipedia.org

Table 2: Comparison of Classical Quinoline Syntheses

| Reaction | Reactants | Key Conditions | Product Type |

|---|---|---|---|

| Skraup Synthesis | Aniline, glycerol, H₂SO₄, oxidizing agent. iipseries.orgwikipedia.org | High heat, strong acid. wikipedia.org | Unsubstituted or benzene-ring-substituted quinolines. organicreactions.org |

| Doebner-von Miller | Aniline, α,β-unsaturated carbonyl compound. wikipedia.org | Acid-catalyzed. synarchive.com | Quinolines with substituents on the pyridine ring. iipseries.org |

| Gould-Jacobs | Aniline, alkoxymethylenemalonic ester. mdpi.com | High-temperature thermal cyclization. mdpi.comjasco.ro | 4-Hydroxyquinolines (Quinolin-4-ones). wikipedia.org |

Targeted Introduction of Fluorine at the C-3 Position of the Quinolinone Corenih.govsynarchive.comresearchgate.netresearchgate.net

Introducing a fluorine atom onto a heterocyclic ring, particularly at a specific position like C-3 of a quinolinone, requires specialized fluorination methods. The choice between electrophilic and nucleophilic strategies is critical and depends on the substrate's electronic properties and the availability of precursors.

Electrophilic Fluorination Strategies for Quinolines and Quinolinonesresearchgate.net

Electrophilic fluorination involves the reaction of an electron-rich substrate with an electrophilic fluorine source ("F+"). wikipedia.org Common reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor (F-TEDA-BF₄). wikipedia.orgalfa-chemistry.com

However, direct electrophilic fluorination of the quinoline ring system can be challenging. acs.org The nitrogen atom in the heterocycle deactivates the ring towards electrophilic attack, especially in the acidic media often used for these reactions. researchgate.netresearchgate.net Direct fluorination of quinoline itself often results in a mixture of isomers, with substitution occurring at the 5-, 6-, and 8-positions of the benzene ring, rather than the pyridine ring. researchgate.net Achieving selective fluorination at the C-3 position via this method is difficult without specific directing groups that activate this particular position.

Nucleophilic Fluorination Approaches in Heterocycle Synthesisresearchgate.net

Nucleophilic fluorination offers a more targeted approach for installing fluorine at a specific position. numberanalytics.com This strategy can be implemented in two primary ways for synthesizing a molecule like this compound.

First, a cyclization reaction using a pre-fluorinated building block can be employed. researchgate.net For example, a fluorinated compound like 2-fluoromalonic acid or its derivatives could serve as the three-carbon unit in a condensation reaction with an appropriately substituted aniline (e.g., 2-amino-3-ethylacetophenone). researchgate.net This builds the desired substitution pattern directly into the ring-forming step. A series of fluorinated quinoline analogs have been successfully synthesized using fluorinated anilines as starting materials in cyclization reactions. nih.gov

Second, a nucleophilic substitution reaction on a pre-formed quinolinone ring can be performed. This requires a suitable leaving group (such as a halogen or a triflate) at the C-3 position. The quinolinone substrate would then be treated with a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF), cesium fluoride (CsF), or tetrabutylammonium (B224687) fluoride (TBAF), to displace the leaving group and install the fluorine atom. acsgcipr.orgucla.edu This approach provides a direct route to the C-3 fluoro-substituted product, provided the precursor with the leaving group is accessible.

Strategies for C-F Bond Formation During or Post-Cyclization

The incorporation of a fluorine atom into the quinolinone structure can be accomplished at different stages of the synthesis. A key decision is whether to introduce the fluorine atom during the formation of the heterocyclic ring or after the quinolinone core has been assembled.

Recent methodologies for the synthesis of fluorinated quinolines and quinolones include the C—F bond insertion into indoles using CHBr2F. researchgate.net This approach is valued for its simplicity and the ready availability of the fluorinating agent. researchgate.net Direct C-H fluorination is another efficient method for creating aromatic C-F bonds. researchgate.netacs.org However, this can be challenging due to the need to cleave specific C-H bonds and the high energy barrier for C-F bond formation. researchgate.netacs.org

Electrophilic fluorination of electron-deficient azaarenes has proven difficult due to the high energy of the corresponding Wheland intermediates. researchgate.net Similarly, nucleophilic fluorination of these compounds is challenging because of the instability of the Meisenheimer intermediate formed after fluoride attack. researchgate.net

Regioselective Ethyl Group Incorporation at the C-8 Position

Achieving the precise placement of the ethyl group at the C-8 position is a critical aspect of the synthesis.

The functionalization of the quinoline ring is a significant strategy in modern synthetic chemistry due to the medicinal importance of quinoline-based structures. researchgate.net The ability to selectively introduce various functional groups expands the potential pharmacological profiles of these compounds. researchgate.net Researchers have developed novel synthetic pathways for quinoline-based compounds with improved efficacy and safety by carefully selecting catalysts, reaction conditions, and directing groups. researchgate.net

Transition metal-catalyzed regioselective C–H functionalization has become a preferred strategy for synthesizing therapeutically active quinoline scaffolds. nih.gov In this context, the N-oxide group has been effectively used as a directing group for the selective functionalization of quinolines. nih.gov While C2 functionalization of quinoline N-oxides has been extensively studied, C8 functionalization has been explored to a lesser extent. nih.gov

Transition metal catalysis is a key strategy for the regioselective direct C-H functionalization of quinoline derivatives, offering an atom- and step-economical approach to creating libraries of quinoline-containing compounds. nih.gov This approach allows for the site-selective functionalization of quinolines at nearly all positions and the introduction of a wide variety of functional groups. nih.gov

Rhodium(III)-catalyzed regioselective distal C(sp²)‐H bond alkylation of quinoline N‐oxides using olefins as the alkyl source and the N‐oxide as a traceless directing group has been reported. researchgate.net This reaction demonstrates broad substrate scope with excellent selectivity for the C-8 position. researchgate.net

Convergent and Divergent Synthesis Strategies

Both convergent and divergent approaches can be employed for the synthesis of this compound and its analogs.

Late-stage functionalization (LSF) is a powerful strategy that involves modifying a complex molecule in the final steps of a synthesis. nih.govacs.org This approach is particularly valuable in drug discovery for structure-activity relationship (SAR) studies. nih.gov The development of LSF methods for azines, such as quinolines, is of significant interest. acs.org

The Molander group reported an alkylation of pyridines and quinolines using 1,4-dihydropyridines as the radical source in a Minisci-type reaction. nih.gov This method is compatible with a range of alkyl substituents, including primary, secondary, and tertiary structures. nih.gov Another approach involves a photoredox-catalyzed Minisci alkylation of azines with various aliphatic carboxylic acids. nih.gov

Data Tables

Table 1: Synthetic Strategies for this compound

| Strategy | Key Features | Reported Applications | Ref. |

| C-F Bond Insertion | Use of CHBr2F for C-F bond insertion into indoles to form fluorinated quinolines and quinolones. | Synthesis of 3-fluoroquinoline (B1210502) and 3-fluoroquinolone. | researchgate.net |

| Regioselective C-8 Alkylation | Rhodium(III)-catalyzed alkylation of quinoline N-oxides with olefins. | Excellent selectivity for the C-8 position. | researchgate.net |

| Late-Stage Alkylation | Minisci-type reaction with 1,4-dihydropyridines as radical source. | Alkylation of pyridines and quinolines. | nih.gov |

| Domino Synthesis | Three-component reaction of a dicarbonyl compound, triethyl orthoformate, and an amine. | General synthesis of functionalized quinolones. | nih.gov |

Green Chemistry Principles and Sustainable Synthetic Approachesresearchgate.netjmpas.comresearchgate.netroyalsocietypublishing.orgacs.orgnih.gov

The application of green chemistry principles to the synthesis of quinolinone scaffolds aims to reduce the environmental impact of chemical processes. nih.gov This involves the use of less hazardous solvents, renewable and eco-friendly catalysts, and energy-efficient reaction conditions. acs.org The goal is to develop synthetic methods that are not only efficient in terms of yield but also minimize waste and toxicity. acs.orgnih.gov

Utilization of Environmentally Benign Solvents and Solvent-Free Methodologiesacs.orgmobt3ath.com

A significant focus in green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally friendly alternatives. acs.orgmobt3ath.com Water, being non-flammable, inexpensive, and readily available, is an ideal solvent for many organic reactions. mobt3ath.com For the synthesis of quinoline derivatives, the use of water as a solvent has been shown to enhance reaction rates in some cases. mobt3ath.com

Solvent-free reactions represent an even greener approach, eliminating the need for a solvent altogether. researchgate.neteurekaselect.com These reactions are often conducted under thermal conditions or with the assistance of a catalyst. researchgate.net For instance, the synthesis of polysubstituted quinolines has been achieved in excellent yields through a Friedländer reaction under solvent-free conditions, promoted by bismuth(III) chloride (BiCl3). eurekaselect.com Another example involves the use of caesium iodide as a catalyst for the reaction of 2-aminoacetophenone (B1585202) with ketones under solvent-free and thermal conditions, resulting in good yields and a clean reaction profile. researchgate.net The use of heterogeneous catalysts, such as Hβ zeolite, has also enabled the solvent-free synthesis of 2,4-disubstituted quinolines. rsc.org

Table 1: Comparison of Solvent-Free Synthesis Methods for Quinolines

| Catalyst | Reaction Type | Conditions | Yield | Reference |

| BiCl3 | Friedländer | Thermal | Excellent | eurekaselect.com |

| CsI | Condensation | Thermal, 100°C | Good | researchgate.net |

| Hβ zeolite | Cyclization | Solvent-free | High | rsc.org |

Microwave-Assisted Synthesis for Enhanced Reaction Efficiencyresearchgate.netacs.orgijbpas.comconicet.gov.arnih.govmdpi.comnih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijbpas.comconicet.gov.arnih.gov This technique utilizes microwave energy to directly heat the reaction mixture, resulting in rapid and uniform heating. ijbpas.com

In the context of quinolinone synthesis, microwave irradiation has been successfully employed to synthesize various derivatives. For example, the synthesis of ethyl-quinolon-4-one-3-carboxylates has been achieved in a one-pot procedure via the cyclization of aminomethylenemalonate intermediates under microwave irradiation, offering a significant time advantage over classical thermal methods. conicet.gov.ar Similarly, 2-quinoxalinone-3-hydrazone derivatives have been efficiently synthesized using microwave irradiation. nih.gov The use of microwave assistance in conjunction with solvent-free conditions or green catalysts can further enhance the environmental credentials of a synthetic route. nih.govmdpi.com For instance, a microwave-assisted, three-component reaction for synthesizing substituted quinolines has been reported using p-sulfonic acid calixarene (B151959) as a catalyst. mdpi.com

Table 2: Microwave-Assisted Synthesis of Quinolone Derivatives

| Derivative | Starting Materials | Conditions | Key Advantages | Reference |

| Ethyl-quinolon-4-one-3-carboxylates | Anilines, diethyl-ethoxymethylenmalonate | Microwave irradiation | Fast, efficient, one-pot | conicet.gov.ar |

| 2-Quinoxalinone-3-hydrazones | - | Microwave irradiation | Efficient | nih.gov |

| Substituted quinolines | 4-Bromoaniline, benzaldehyde, styrene | Microwave, p-sulfonic acid calixarene catalyst | Good yields | mdpi.com |

Application of Heterogeneous, Organo-, and Biocatalysisresearchgate.netroyalsocietypublishing.orgacs.orgarabjchem.org

The use of catalysts is a cornerstone of green chemistry, as they can enhance reaction rates and selectivity, often under milder conditions.

Heterogeneous Catalysis: Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of ease of separation and reusability. rsc.orgarabjchem.orgrsc.org Zeolites, such as Hβ zeolite, and nanocrystalline sulfated zirconia have been used as solid acid catalysts for the Friedländer synthesis of quinolines, demonstrating good activity and the potential for catalyst recycling. rsc.orgarabjchem.org A cobalt-based particulate catalyst has also been shown to be effective for the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines in an aqueous solution. thieme-connect.com

Organocatalysis: Organocatalysis avoids the use of potentially toxic and expensive metals, making it an attractive green chemistry approach. researchgate.netnih.gov Organocatalysts like p-toluenesulfonic acid (p-TSA) have been used to catalyze the synthesis of quinazolinones under solvent-free, mechanochemical grinding conditions, offering a rapid and efficient method. frontiersin.org Tetra-n-butylammonium fluoride (TBAF) has been employed as an organocatalyst for the one-pot, three-component synthesis of 4H-pyrano quinolinone derivatives in aqueous ethanol. royalsocietypublishing.org

Biocatalysis: Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild, environmentally benign conditions. acs.orgcardiff.ac.ukresearchgate.net Monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) are examples of enzymes that have been used in the synthesis of quinolines and 2-quinolones. acs.orgcardiff.ac.ukresearchgate.net For instance, whole cells containing MAO-N have been used to catalyze the biotransformation of 1,2,3,4-tetrahydroquinolines into the corresponding quinoline derivatives. acs.orgcardiff.ac.ukresearchgate.netacs.org Fungal nonribosomal peptide synthetase (NRPS) pathways have also been identified and engineered for the biosynthesis of 4-quinolone natural products. nih.gov

Scalability and Process Optimization for this compound Synthesismobt3ath.comthieme-connect.com

The transition from laboratory-scale synthesis to industrial production requires careful consideration of scalability and process optimization. For a compound like this compound, this involves developing a synthetic route that is not only efficient and green but also economically viable and safe on a larger scale.

Key aspects of process optimization include:

Catalyst Selection and Loading: Identifying a robust and highly active catalyst that can be used in low concentrations is crucial. For example, the use of an inexpensive and readily available catalyst like FeCl3·6H2O in water has been shown to be effective for quinoline synthesis and allows for catalyst reusability. mobt3ath.com

Reaction Conditions: Optimizing parameters such as temperature, pressure, and reaction time is essential to maximize yield and minimize energy consumption. The use of flow chemistry can offer precise control over reaction conditions and improve safety for highly exothermic or hazardous reactions.

Downstream Processing: Developing efficient methods for product isolation and purification is critical for large-scale production. This may involve crystallization, extraction with green solvents, or chromatography using recyclable stationary phases.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry and is essential for economic viability. acs.org Multicomponent reactions are particularly advantageous in this regard. acs.org

Elucidation of Cyclization Mechanisms in the Synthesis of Quinolinone Rings

The formation of the quinolinone core is a critical step in the synthesis of this compound. Various methods have been developed for the synthesis of the quinolin-4-one core, which is structurally related to the 2-one isomer. These methods often start from aniline derivatives and proceed through reactions like the Gould-Jacobs or Conrad-Limpach pathways. mdpi.com Modern approaches also utilize transition metal-catalyzed transformations or N-heterocyclic carbenes. mdpi.com

One common strategy for quinoline synthesis is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov The proposed mechanism involves the coordination of a cation to the carbon-carbon triple bond, followed by an intramolecular nucleophilic attack of the aniline's aromatic ring. nih.gov This results in the formation of a dihydroquinoline intermediate, which is then oxidized to the quinoline. nih.gov The regioselectivity of this cyclization can be influenced by substituents on the aniline ring. nih.gov

Palladium-catalyzed reactions are also prominent in quinolinone synthesis. For instance, a Pd-catalyzed C-H bond activation and cyclization cascade process can be used to synthesize quinolinone derivatives from simple anilines. organic-chemistry.org Another palladium-catalyzed method involves the cyclization of N-(2-formylaryl)alkynamides through oxypalladation of the alkyne. organic-chemistry.org In the context of quinolin-4-ones, a palladium-catalyzed carbonylation reaction mechanism involves the formation of an alkyne intermediate, which then undergoes cyclization. mdpi.com

Alternative metal-free approaches have also been developed. For example, a hypervalent iodine(III)-mediated intramolecular decarboxylative Heck-type reaction of 2-vinyl-phenyl oxamic acids provides a route to 2-quinolinones. organic-chemistry.org

The table below summarizes various cyclization strategies for forming the quinolinone ring.

| Cyclization Method | Key Features | Catalyst/Reagent | Reference |

| Electrophilic Cyclization | 6-endo-dig cyclization of N-(2-alkynyl)anilines. | ICl, I₂, Br₂, PhSeBr | nih.gov |

| Palladium-Catalyzed C-H Activation | Cascade process from simple anilines. | Pd catalyst | organic-chemistry.org |

| Palladium-Catalyzed Carbonylation | Involves Sonogashira carbonylation and subsequent cyclization. | Pd catalyst, Mo(CO)₆ | mdpi.com |

| N-Heterocyclic Carbene (NHC) Catalysis | Nucleophilic attack of carbene on an aldehyde, followed by intramolecular heterocyclization. | NHC | mdpi.com |

| Hypervalent Iodine(III)-Mediated Cyclization | Intramolecular decarboxylative Heck-type reaction. | Hypervalent iodine(III) reagent | organic-chemistry.org |

Reaction Kinetics and Thermodynamics of Fluorination and Alkylation Processes

The introduction of fluorine and ethyl groups onto the quinolinone scaffold is a key step in the synthesis of this compound. The kinetics and thermodynamics of these functionalization reactions are critical for controlling the reaction outcome.

Fluorination: The direct C-H fluorination of quinolines can be achieved through a concerted nucleophilic fluorination mechanism. acs.orgnih.gov Computational studies have shown that a fluoride-coupled electron transfer to a protonated quinoline is a key step. acs.org A kinetic isotope effect (KIE) of 1.7 has been determined for the fluorination of quinoline, suggesting that C-H bond breaking is involved in the rate-determining step. acs.orgnih.gov The reaction can be initiated by generating a TEDA²⁺•F⁻ species, which then attacks the protonated quinoline with an activation energy of 18.3 kcal/mol. acs.org Product inhibition can sometimes lead to incomplete reactions. acs.orgnih.gov

Alkylation: The alkylation of quinolones can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation) atom of the amide functionality. The regioselectivity of this process is influenced by both kinetic and thermodynamic factors. rsc.org Semiempirical calculations have been used to rationalize the site of attack based on Klopman's theorem and Pearson's HSAB (hard-soft acid-base) theory. rsc.org In some cases, an initially formed O-alkylated product can thermally rearrange to the more stable N-alkylated isomer. However, for 3-alkoxycarbonyl-4-oxoquinolines, the alkylation of the enolate intermediate leads directly to the N-alkylated product. rsc.org The choice of the alkylating agent and reaction conditions plays a crucial role in determining the outcome. researchgate.net

The following table presents a comparison of kinetic and thermodynamic aspects of fluorination and alkylation.

| Process | Key Mechanistic Feature | Thermodynamic/Kinetic Data | Reference |

| Fluorination | Concerted nucleophilic attack | Activation Energy: 18.3 kcal/mol; KIE: 1.7 | acs.orgnih.gov |

| Alkylation | N- vs. O-alkylation | N-alkylated products are often thermodynamically more stable. | rsc.org |

Role of Catalysts and Reagents in Achieving Reaction Efficiency and Selectivity

The choice of catalysts and reagents is paramount in directing the course of quinolinone synthesis and functionalization, ensuring high efficiency and selectivity.

In the cyclization step, a variety of catalysts have been employed. For instance, in the Friedländer synthesis of quinolines, catalysts such as zirconia-based magnetic nanoparticles (ZrO₂/Fe₃O₄) and core-shell nanocatalysts (Fe₃O₄@SiO₂–APTES-TFA) have demonstrated high efficiency. nih.gov Palladium catalysts are widely used for various C-C and C-N bond-forming reactions leading to the quinolinone core. mdpi.comorganic-chemistry.orgresearchgate.net Ruthenium catalysts have also been shown to be effective in the annulation of enaminones with anthranils to form 3-substituted quinolines. mdpi.com

For fluorination, reagents like Selectfluor, in combination with a photosensitizer like xanthone, can be used to achieve selective C-H fluorination of quinolines. acs.org The reaction proceeds through a fluoride-coupled electron transfer mechanism. acs.org

In alkylation reactions, the choice of base and alkylating agent is critical. For example, potassium carbonate can be used to deprotonate 3-alkoxycarbonyl-4-oxoquinolines to form the corresponding enolates, which are then selectively N-alkylated. rsc.org In some cases, the presence of additives like lithium chloride can influence the regioselectivity of the alkylation. researchgate.net

The table below highlights the role of various catalysts and reagents in specific transformations.

| Reaction | Catalyst/Reagent | Function | Reference |

| Friedländer Synthesis | ZrO₂/Fe₃O₄ | Solid acid catalyst for condensation. | nih.gov |

| C-H Activation/Annulation | [(p-cymene)RuCl₂]₂ | Ruthenium catalyst for aza-Michael addition and intramolecular annulation. | mdpi.com |

| C-H Fluorination | Selectfluor/Xanthone | Fluorinating agent and photosensitizer for fluoride-coupled electron transfer. | acs.org |

| N-Alkylation | K₂CO₃ | Base for enolate formation. | rsc.org |

| Cyclization | Polyphosphoric acid (PPA) | Cyclization reagent. | nih.gov |

Transition State Analysis and Reaction Pathway Mapping

Computational methods, particularly density functional theory (DFT), have been instrumental in mapping the reaction pathways and characterizing the transition states involved in quinolinone formation and modification.

For the oxidative hydroxylation of quinoline, a process related to quinolinone formation, DFT calculations have been used to model the transition state structure. nih.govnih.gov These studies have identified the C2 position of quinoline as the preferred site of interaction with the active site of the enzyme quinoline 2-oxidoreductase. nih.govnih.gov The transition state for the hydride transfer from the substrate to the enzyme has been characterized by a single imaginary frequency. nih.govnih.gov Analysis of Mulliken atomic charges and bond order indices has provided further insights into the concerted reaction mechanism. nih.gov

In the context of C-H fluorination, internal reaction coordinate (IRC) analysis has confirmed that the transition state of the TEDA²⁺•F⁻ species attacking the quinoline directly leads to the fluorinated product, indicating a concerted process. nih.gov Natural bond orbital (NBO) analysis of the transition state has revealed a significant charge transfer process occurring simultaneously with C-F bond formation. nih.gov

The table below summarizes key findings from transition state analyses.

| Reaction | Computational Method | Key Finding | Reference |

| Oxidative Hydroxylation of Quinoline | DFT | C2 is the preferred interaction site; concerted hydride transfer mechanism. | nih.govnih.gov |

| C-H Fluorination of Quinoline | DFT (IRC and NBO analysis) | Concerted mechanism with significant charge transfer in the transition state. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine-19.

Proton (¹H) NMR Spectral Analysis and Signal Assignment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electron density around the proton and the presence of neighboring electronegative atoms and aromatic rings.

Aromatic Protons: The protons on the quinolinone ring system (H-4, H-5, H-6, H-7) will appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The proton at H-4 is expected to show a doublet due to coupling with the fluorine atom at C-3. The protons H-5, H-6, and H-7 will exhibit a coupling pattern (likely a combination of doublets and triplets) characteristic of a substituted benzene ring.

Ethyl Group Protons: The ethyl group at the C-8 position will give rise to two signals: a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The methylene protons will be deshielded due to their proximity to the aromatic ring.

N-H Proton: The proton attached to the nitrogen atom (N-H) in the quinolinone ring is expected to appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| H-4 | ~ 7.5 - 8.0 | Doublet (d) |

| H-5 | ~ 7.0 - 7.5 | Triplet (t) or Doublet of Doublets (dd) |

| H-6 | ~ 7.2 - 7.8 | Triplet (t) or Doublet of Doublets (dd) |

| H-7 | ~ 7.0 - 7.5 | Doublet (d) |

| -CH₂- (ethyl) | ~ 2.5 - 3.0 | Quartet (q) |

| -CH₃ (ethyl) | ~ 1.2 - 1.5 | Triplet (t) |

Carbon-13 (¹³C) NMR Spectral Analysis and Chemical Shift Correlation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will produce a distinct signal.

Carbonyl Carbon: The carbonyl carbon (C-2) of the quinolin-2-one ring is expected to have the most downfield chemical shift, typically in the range of δ 160-170 ppm.

Aromatic and Olefinic Carbons: The carbons of the aromatic and the double bond within the quinolinone ring (C-3, C-4, C-4a, C-5, C-6, C-7, C-8, C-8a) will resonate in the region of δ 110-150 ppm. The carbon atom bonded to the fluorine (C-3) will show a large coupling constant with the ¹⁹F nucleus.

Ethyl Group Carbons: The carbons of the ethyl group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~ 160 - 165 |

| C-3 | ~ 145 - 155 (with C-F coupling) |

| C-4 | ~ 115 - 125 |

| C-4a | ~ 135 - 140 |

| C-5 | ~ 120 - 130 |

| C-6 | ~ 125 - 135 |

| C-7 | ~ 115 - 125 |

| C-8 | ~ 130 - 140 |

| C-8a | ~ 140 - 150 |

| -CH₂- (ethyl) | ~ 20 - 30 |

Fluorine-19 (¹⁹F) NMR Applications for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. biophysics.orgicpms.czhuji.ac.il The chemical shift of the fluorine atom is very sensitive to its electronic environment. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. This signal will likely be a doublet due to coupling with the H-4 proton. The precise chemical shift will be characteristic of a fluorine atom attached to an sp²-hybridized carbon in a heteroaromatic system. Computational methods, such as GIAO-NMR calculations, can be powerful tools in predicting and helping to assign ¹⁹F NMR resonances in complex fluoroaromatic compounds. researchgate.networktribe.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, confirming that it corresponds to C₁₁H₁₀FNO. The calculated exact mass for this formula is a crucial piece of data for the verification of the compound's identity. The fragmentation of quinoline derivatives under electron impact has been studied, and often involves the loss of small molecules like HCN. mcmaster.ca For substituted quinolones, characteristic fragmentation patterns can help in confirming the structure. acs.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques used to separate, identify, and quantify individual components within a sample.

GC-MS Analysis: For a compound like this compound to be analyzed by GC-MS, it would need to be sufficiently volatile and thermally stable. The gas chromatograph would separate the compound from any impurities based on their boiling points and interactions with the stationary phase of the GC column. The separated components would then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the molecular ion and its various fragments. This allows for the confirmation of the compound's identity and an assessment of its purity.

LC-MS Analysis: LC-MS is often more suitable for less volatile or thermally sensitive compounds. In this technique, the compound is dissolved in a suitable solvent and passed through a high-performance liquid chromatography (HPLC) column. Separation occurs based on the compound's affinity for the stationary and mobile phases. The eluent from the HPLC is then introduced into the mass spectrometer. LC-MS analysis would provide the molecular weight of this compound, confirming its elemental composition. It is also highly effective for quantifying the compound and detecting any non-volatile impurities.

A hypothetical data table for the purity analysis of this compound might look like this:

| Technique | Retention Time (min) | Detected Mass (m/z) | Purity (%) |

| GC-MS | [M]+ | >99 | |

| LC-MS | [M+H]+ | >99 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide valuable information about the functional groups present in the compound.

For this compound, key vibrational modes would be expected for the C=O (carbonyl) group of the quinolinone ring, the C-F (fluoro) bond, the C-H bonds of the ethyl group and the aromatic rings, and the N-H bond of the lactam.

A table summarizing the expected vibrational frequencies is presented below:

| Functional Group | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |

| N-H stretch | 3400-3200 | Weak or absent |

| C-H stretch (aromatic) | 3100-3000 | Strong |

| C-H stretch (aliphatic) | 3000-2850 | Strong |

| C=O stretch (lactam) | 1680-1640 | Moderate |

| C=C stretch (aromatic) | 1600-1450 | Strong |

| C-F stretch | 1400-1000 | Moderate |

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

A hypothetical crystallographic data table would include:

| Parameter | Value |

| Crystal System | |

| Space Group | |

| Unit Cell Dimensions | a = Å, b = Å, c = Å, α = °, β = °, γ = ° |

| Volume (ų) | |

| Z (molecules/unit cell) | |

| Calculated Density (g/cm³) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy orbitals. The quinolinone ring system in this compound constitutes a chromophore that is expected to absorb in the UV region. The spectrum would show one or more absorption maxima (λmax), which are characteristic of the electronic structure of the molecule. The position and intensity of these absorptions can be influenced by the substituents on the ring and the solvent used for the measurement.

A hypothetical UV-Vis data table would look like this:

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Ethanol | ||

| Methanol | ||

| Dichloromethane |

Computational Chemistry and Theoretical Studies of 8 Ethyl 3 Fluoro 1h Quinolin 2 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure, geometry, and reactivity of molecules. mdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient and accurate framework for predicting a wide range of molecular properties. For 8-ethyl-3-fluoro-1H-quinolin-2-one, DFT calculations, often employing hybrid functionals like B3LYP or M06-2X with appropriate basis sets such as 6-311G(d,p), are instrumental in elucidating its fundamental chemical nature. researchgate.netresearchgate.netresearchgate.net These calculations allow for the optimization of the molecule's three-dimensional structure, providing precise information on bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netresearchgate.net

For derivatives of quinoline (B57606), FMO analysis reveals how substituents influence the electronic properties of the entire molecule. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and greater polarizability, which can be a contributing factor to enhanced non-linear optical (NLO) properties. researchgate.net DFT calculations provide the energy levels of these orbitals and map their spatial distribution across the molecule. In quinoline derivatives, the HOMO is often delocalized over the quinoline ring system, while the LUMO's distribution can be significantly affected by the nature and position of substituents.

Table 1: Representative Frontier Molecular Orbital Data for Quinoline Derivatives

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Quinoline Derivative 1 | -6.2 | -1.8 | 4.4 |

| Quinoline Derivative 2 | -5.9 | -2.1 | 3.8 |

| Quinoline Derivative 3 | -6.5 | -1.5 | 5.0 |

Note: The values presented are illustrative and derived from typical DFT calculations on similar heterocyclic systems. Actual values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP map would likely show the most negative potential (red) around the oxygen atom of the carbonyl group and potentially the nitrogen atom, making these sites targets for electrophiles. The hydrogen atom attached to the nitrogen and the regions around the fluorine atom might exhibit a more positive potential (blue), indicating their susceptibility to nucleophilic interactions. This visual representation of reactivity is crucial for understanding intermolecular interactions and potential binding modes with biological targets. researchgate.net

Global and Local Reactivity Descriptors

To quantify the insights gained from FMO and MEP analyses, a range of global and local reactivity descriptors can be calculated using the energies of the frontier orbitals. These descriptors provide a more quantitative measure of a molecule's reactivity and selectivity.

Global Reactivity Descriptors:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. A higher hardness value indicates greater stability and lower reactivity.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of electron cloud distortion.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

These parameters are calculated using the energies of the HOMO and LUMO. nih.gov

Local Reactivity Descriptors:

Fukui Functions (f(r)): These functions are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net The Fukui function identifies which atoms are most likely to accept or donate electrons. researchgate.net For instance, a high value of the Fukui function for nucleophilic attack (f+(r)) on a particular atom indicates its susceptibility to attack by a nucleophile.

Table 2: Illustrative Global Reactivity Descriptors for a Quinoline Derivative

| Descriptor | Formula | Typical Value (eV) |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 3.95 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.20 |

| Chemical Softness (S) | 1/(2η) | 0.227 |

| Electrophilicity Index (ω) | χ^2 / (2η) | 3.54 |

Note: These values are for illustrative purposes and depend on the specific molecule and computational method.

Quantum Chemical Descriptors for Predicting Intrinsic Chemical Reactivity and Selectivity

Beyond the global and local descriptors derived from FMO theory, a broader set of quantum chemical descriptors can be employed to provide a more comprehensive understanding of the intrinsic chemical reactivity and selectivity of this compound. These descriptors are derived from the electron density and related properties and are invaluable in quantitative structure-activity relationship (QSAR) studies.

These descriptors can include:

Polarizability: Measures the ease with which the electron cloud of the molecule can be distorted by an external electric field.

By correlating these descriptors with experimentally observed reactivity or biological activity, it is possible to build predictive models that can guide the design of new quinoline derivatives with desired properties.

Theoretical Evaluation of Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of significant interest for applications in non-linear optics (NLO), which have uses in technologies such as optical switching and frequency conversion. Quinoline derivatives, with their extended π-conjugated systems, are promising candidates for NLO materials. researchgate.net

Computational methods, particularly DFT, can be used to predict the NLO properties of molecules. The key parameters are the first hyperpolarizability (β) and the second hyperpolarizability (γ). A large value for these parameters indicates a strong NLO response. The calculation of these properties involves determining the response of the molecule's dipole moment to an applied electric field.

Factors that enhance NLO properties include:

Extended π-conjugation: Allows for efficient charge transfer.

Presence of electron-donating and electron-accepting groups: Creates a molecular dipole and facilitates intramolecular charge transfer.

A small HOMO-LUMO gap: Indicates greater polarizability. researchgate.net

For this compound, the ethyl group acts as a weak electron-donating group, while the fluoro and carbonyl groups are electron-withdrawing. This combination, along with the conjugated quinoline ring, suggests that it may possess NLO properties. Theoretical calculations can quantify these properties and compare them to known NLO materials. rsc.org

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Space Exploration

While DFT calculations provide valuable information about the static properties of a molecule at its equilibrium geometry, molecules are in constant motion. Molecular dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational space of a molecule and provide insights into its flexibility and interactions with its environment, such as a solvent. stuba.sk

For this compound, MD simulations can be used to:

Explore the rotational freedom of the ethyl group: This can reveal the most stable conformations and the energy barriers between them.

Study the interactions with solvent molecules: This is crucial for understanding its behavior in solution, including its solubility and how the solvent might influence its reactivity. stuba.sk

Simulate its dynamic behavior in a biological environment: For example, MD simulations can be used to study how the molecule might bind to a protein target, providing insights into its potential mechanism of action.

MD simulations, often used in conjunction with quantum mechanical methods (QM/MM), provide a powerful tool for bridging the gap between the theoretical properties of an isolated molecule and its behavior in a realistic environment.

Chemical Reactivity and Derivatization Pathways of 8 Ethyl 3 Fluoro 1h Quinolin 2 One

Electrophilic Aromatic Substitution Reactions on the Quinolinone System

Electrophilic Aromatic Substitution (EAS) on the quinoline (B57606) ring system is a challenging reaction due to the electron-deficient nature of the pyridine (B92270) ring, which deactivates the entire heterocyclic system towards electrophiles. quora.com In the case of 8-ethyl-3-fluoro-1H-quinolin-2-one, the heterocyclic ring is further deactivated by the electron-withdrawing effects of the carbonyl group and the fluorine atom. Consequently, electrophilic attack is predicted to occur exclusively on the carbocyclic (benzene) ring. quora.commasterorganicchemistry.com

The general mechanism for EAS involves the attack of the aromatic ring on a strong electrophile (E+), forming a carbocation intermediate known as a sigma complex or arenium ion. A subsequent deprotonation step restores aromaticity. masterorganicchemistry.comyoutube.com

The regioselectivity of the substitution is directed by the existing substituents. The C-8 ethyl group is an activating, ortho-, para- director, while the fused heterocyclic part acts as a deactivating group. In the quinoline system, positions C-5 and C-8 are generally the most susceptible to electrophilic attack. quora.com Given that the C-8 position is already occupied, the C-8 ethyl group will primarily direct incoming electrophiles to the C-7 (ortho) and C-5 (para) positions. The steric hindrance from the peri-position (C-1) might influence the ratio of C-5 versus C-7 substitution.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions and Regioselectivity

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 8-Ethyl-3-fluoro-5-nitro-1H-quinolin-2-one and 8-Ethyl-3-fluoro-7-nitro-1H-quinolin-2-one |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 8-Ethyl-5-bromo-3-fluoro-1H-quinolin-2-one and 8-Ethyl-7-bromo-3-fluoro-1H-quinolin-2-one |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-8-ethyl-3-fluoro-1H-quinolin-2-one and 7-Acyl-8-ethyl-3-fluoro-1H-quinolin-2-one |

Note: Friedel-Crafts reactions on such deactivated systems can be low-yielding and may require harsh conditions.

Nucleophilic Substitution Reactions, Particularly at Substituted Positions (C-3, C-8)

The electron-deficient nature of the pyridine ring, enhanced by the adjacent carbonyl group, makes the C-3 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The fluorine atom at this position is an excellent leaving group for this type of reaction, often showing higher reactivity than other halogens due to the high electronegativity that polarizes the C-F bond, making the carbon atom highly electrophilic. masterorganicchemistry.com This pathway provides a powerful method for introducing a wide variety of functional groups at the C-3 position.

The SNAr mechanism is typically a two-step addition-elimination process. A nucleophile attacks the electron-poor carbon atom, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex). The leaving group (fluoride) is then eliminated to restore the aromatic system. masterorganicchemistry.com

In contrast, the C-8 position on the electron-rich carbocyclic ring is not susceptible to nucleophilic attack unless a leaving group is introduced through other means (e.g., diazotization of an amino group).

Another key site for nucleophilic reactions is the nitrogen atom of the lactam. Alkylation or acylation at the N-1 position is a common reaction for quinolin-2-ones, typically achieved by treating the substrate with an alkyl or acyl halide in the presence of a base. researchgate.net This reaction can sometimes compete with O-alkylation of the enol tautomer, 4-hydroxy-quinolin-2-one, though the lactam form is generally predominant. researchgate.netresearchgate.net

Table 2: Potential Nucleophilic Substitution Reactions

| Reaction Type | Nucleophile (Nu⁻) | Reagents | Product Structure |

|---|---|---|---|

| C-3 Amination | R₂NH (e.g., Piperidine) | Piperidine, Base (e.g., K₂CO₃), DMF | 3-(Piperidin-1-yl)-8-ethyl-1H-quinolin-2-one |

| C-3 Thiolation | RSH (e.g., Thiophenol) | Thiophenol, Base (e.g., K₂CO₃), DMF | 3-(Phenylthio)-8-ethyl-1H-quinolin-2-one |

| C-3 Alkoxylation | ROH (e.g., Methanol) | NaOMe, MeOH | 3-Methoxy-8-ethyl-1H-quinolin-2-one |

| N-1 Alkylation | R-X (e.g., Benzyl bromide) | Benzyl bromide, Base (e.g., K₂CO₃), DMF | 1-Benzyl-8-ethyl-3-fluoro-1H-quinolin-2-one |

Oxidation and Reduction Chemistry of the Quinolinone Core and Substituents

The this compound scaffold possesses several sites that can undergo oxidation or reduction.

Reduction:

Quinolinone Core: Catalytic hydrogenation (e.g., H₂, Pd/C) can reduce the C3-C4 double bond of the quinolinone ring to yield the corresponding 3,4-dihydroquinolin-2-one derivative. More forceful reducing agents might affect the carbonyl group or the carbocyclic ring.

Nitro Group Reduction: If a nitro group is introduced via EAS (see 6.1), it can be selectively reduced to an amine using reagents like SnCl₂/HCl, H₂/Pd-C, or Fe/HCl. This amino group can then serve as a handle for further derivatization, such as diazotization or acylation.

Oxidation:

8-Ethyl Group: The benzylic methylene (B1212753) group of the 8-ethyl substituent is susceptible to oxidation. Strong oxidizing agents like KMnO₄ or K₂Cr₂O₇ can oxidize the ethyl group to a carboxylic acid (3-fluoro-2-oxo-1,2-dihydroquinoline-8-carboxylic acid). Milder or more selective conditions could potentially yield the 8-acetyl or 8-(1-hydroxyethyl) derivatives. nih.gov

Quinolinone to Quinolinequinone: Under certain oxidative conditions, quinolinones can be converted to quinolinequinones, which are compounds of interest for their biological activities. nih.gov For instance, oxidation could potentially lead to an 8-ethyl-3-fluoroquinoline-5,6-dione.

Table 3: Summary of Oxidation and Reduction Reactions

| Transformation | Reagents | Potential Product |

|---|---|---|

| Reduction of C3=C4 Bond | H₂, Pd/C | 8-Ethyl-3-fluoro-3,4-dihydro-1H-quinolin-2-one |

| Oxidation of Ethyl Group | KMnO₄, heat | 3-Fluoro-2-oxo-1,2-dihydroquinoline-8-carboxylic acid |

| Benzylic Oxidation | CrO₃, Ac₂O | 8-Acetyl-3-fluoro-1H-quinolin-2-one |

Functionalization of the Ethyl and Fluoro Substituents

Ethyl Group: Beyond the oxidation reactions mentioned above, the 8-ethyl group can be functionalized using radical reactions. Benzylic bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or light) would likely yield 8-(1-bromoethyl)-3-fluoro-1H-quinolin-2-one. This bromo-derivative is a versatile intermediate for subsequent nucleophilic substitution reactions, allowing the introduction of various groups (e.g., -OH, -CN, -N₃, -OR) at the benzylic position.

Fluoro Substituent: The primary functionalization pathway for the C-3 fluoro group is its displacement via Nucleophilic Aromatic Substitution, as detailed in section 6.2. This reaction is a cornerstone for derivatizing this position, allowing the fluoro group to be replaced by a wide array of nitrogen, oxygen, sulfur, and carbon nucleophiles. nih.gov

Development of Complex Conjugates and Hybrid Molecules Incorporating the this compound Scaffold

The diverse reactivity of the this compound core makes it an excellent starting point for the synthesis of complex conjugates and hybrid molecules. These strategies often link the quinolinone scaffold to other pharmacophores or functional moieties to create molecules with novel properties.

Key conjugation strategies include:

C-3 Position Linkage: Using the SNAr reaction at the C-3 position is a highly effective method. Nucleophiles containing another heterocyclic ring (e.g., piperazine, triazole, imidazole) can be used to directly couple two ring systems. nih.govresearchgate.net Alternatively, a linker with a terminal functional group can be installed, which is then used for a subsequent coupling reaction.

N-1 Position Linkage: The lactam nitrogen can be alkylated with linkers that bear a second reactive site, enabling the attachment of other molecular fragments away from the main plane of the quinolinone ring.

Carbocyclic Ring Linkage: Functional groups introduced via electrophilic substitution (e.g., a nitro group subsequently reduced to an amine) or by functionalization of the ethyl group (e.g., oxidation to a carboxylic acid) can serve as handles for conjugation. For example, an 8-carboxylic acid derivative could be coupled with amines to form amides, a common linkage in medicinal chemistry. nih.gov Similarly, an amine at C-5 or C-7 could be used for amide or sulfonamide formation.

Table 4: Strategies for Synthesizing Hybrid Molecules

| Scaffold Position | Functionalization Reaction | Linker/Second Moiety | Resulting Hybrid Structure |

|---|---|---|---|

| C-3 | Nucleophilic Substitution | Amino-pyrimidine | A quinolinone-pyrimidine conjugate |

| C-8 (via ethyl group) | Oxidation to -COOH, then amide coupling | Benzylamine | An N-benzyl-quinolinone-8-carboxamide |

| C-5/C-7 | Nitration, reduction to -NH₂, then amide coupling | Substituted benzoyl chloride | An N-benzoyl-amino-quinolinone derivative |

| N-1 | N-Alkylation | Ethyl 2-bromoacetate | A quinolinone with an ester-terminated N-alkyl chain |

These derivatization pathways highlight the synthetic utility of this compound as a versatile building block for creating diverse and complex chemical entities. nih.gov

Structure Property Relationships: an Advanced Academic Perspective

Impact of Fluoro Substitution on Molecular Electronics, Aromaticity, and Reactivity

The presence of a fluorine atom at the C3-position significantly modulates the electronic landscape of the quinolinone core. Fluorine is the most electronegative element, and its introduction onto the vinylogous position of the lactam system has profound effects.

Molecular Electronics: The fluorine atom acts as a strong σ-electron withdrawing group, which lowers the energy levels of the molecular orbitals. In the context of molecular electronics, which studies electron transport through single molecules, this modification can tune the molecule's conductance. illinois.edu The strong C-F bond and the electron-withdrawing nature of fluorine can influence charge transport across the molecular backbone, a key parameter in the design of molecular wires and switches. illinois.edu

Reactivity: The fluoro group exerts a powerful influence on the molecule's reactivity. Its electron-withdrawing nature decreases the electron density of the C2-C3 double bond, making C3 more susceptible to nucleophilic attack. Furthermore, by withdrawing electron density through the σ-framework, the fluorine atom increases the acidity of the N-H proton of the lactam. This can affect the molecule's behavior in acid-base reactions and its ability to participate in hydrogen bonding. In related quinoline (B57606) systems, the nature and position of substituents are known to be critical for biological and chemical activity, with fluorine often being a key addition. mdpi.comresearchgate.net

Influence of the Ethyl Group on Molecular Conformation, Steric Hindrance, and Lipophilicity

The ethyl group at the C8-position, adjacent to the heterocyclic ring nitrogen, primarily introduces steric and lipophilic effects.

Steric Hindrance: The bulk of the ethyl group at C8 creates significant steric hindrance. This can impede the approach of reactants or solvent molecules to the adjacent C7 and N1 positions. In the solid state, this steric bulk will play a crucial role in determining the crystal packing arrangement, potentially disrupting the close packing that might be observed in less substituted analogs. mdpi.comnih.gov

Table 1: Predicted Effects of Substituents on Core Properties

| Property | Impact of 3-Fluoro Group | Impact of 8-Ethyl Group |

|---|---|---|

| Electronics | Strong σ-electron withdrawal, π-electron donation. | Weak inductive electron donation. |

| Aromaticity | Modulates π-electron delocalization. | Minimal direct effect; steric twist could slightly alter planarity. |

| Reactivity | Increases acidity of N-H; activates C3 to nucleophilic attack. | Sterically hinders approach to N1 and C7 positions. |

| Conformation | No direct impact on conformational flexibility. | Introduces rotational conformers and steric bulk near the lactam ring. |

| Lipophilicity | Minor increase. | Significant increase. |

Interplay of Substituents with the Quinolinone Lactam-Lactim Tautomerism

Quinolin-2-ones can exist in two tautomeric forms: the lactam (amide) form and the lactim (enol) form. The equilibrium between these two forms is fundamental to the molecule's chemistry and is heavily influenced by its substituents and environment.

The lactam form, 8-ethyl-3-fluoro-1H-quinolin-2-one, is generally the more stable tautomer for 2-quinolinones. However, the substituents play a critical role in modulating the energy difference between the two forms.

The 3-fluoro group has a significant electronic effect. Its strong electron-withdrawing nature stabilizes the negative charge on the oxygen atom in the deprotonated lactim (enolate) form, which could favor the lactim tautomer more than in an unsubstituted system. Studies on related 2-pyridones have shown that electron-withdrawing substituents can indeed shift the equilibrium towards the lactim form. nih.gov

The 8-ethyl group has a less direct, primarily steric, influence. It does not electronically favor one tautomer over the other in a significant way. However, its steric bulk could influence solvation patterns, which in turn can affect tautomeric equilibrium.

The interplay is complex: while the lactam form is inherently stable, the fluoro substituent's electronic pull could increase the population of the lactim tautomer, 8-ethyl-3-fluoroquinolin-2-ol, compared to the unsubstituted parent compound.

Table 2: Comparison of Lactam and Lactim Tautomers

| Feature | Lactam Tautomer (Amide) | Lactim Tautomer (Enol) |

|---|---|---|

| Structure | This compound | 8-ethyl-3-fluoroquinolin-2-ol |

| Key Functional Group | C=O (carbonyl) and N-H | C-OH (hydroxyl) and C=N |

| H-Bonding | Donor (N-H), Acceptor (C=O) | Donor (O-H), Acceptor (N) |

| Stability | Generally more stable form. | Generally less stable form. |

| Influence of Fluoro Group | Increases N-H acidity. | Stabilized by electron withdrawal. |

| Influence of Ethyl Group | Steric hindrance around the lactam. | Steric hindrance around the enol. |

Theoretical Prediction of Chemical Stability, Degradation Pathways, and Metabolic Fate

While specific experimental data on this compound is scarce, its stability and degradation can be predicted based on the known chemistry of its functional groups.

Chemical Stability: The molecule is expected to be chemically robust due to its aromatic core. The lactam functionality is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions, which would lead to ring-opening. The C(sp²)-F bond is very strong and not easily cleaved.

Degradation Pathways: Potential non-metabolic degradation could involve:

Hydrolysis: Cleavage of the amide bond to form a ring-opened amino acid derivative.

Oxidation: Harsh oxidative conditions could potentially cleave the aromatic rings or oxidize the ethyl group.

Metabolic Fate: In a biological system, the molecule would likely be metabolized by cytochrome P450 enzymes. The most probable metabolic transformations are:

Side-Chain Oxidation: The ethyl group is a prime target for oxidation, first to a secondary alcohol (8-(1-hydroxyethyl)-3-fluoro-1H-quinolin-2-one) and subsequently to a ketone (8-acetyl-3-fluoro-1H-quinolin-2-one).

Aromatic Hydroxylation: The benzene (B151609) portion of the quinolinone ring could undergo hydroxylation at positions C5, C6, or C7, which are not blocked by substituents. The fluoro-substituent at C3 would likely prevent metabolic attack at that position.

Table 3: Potential Metabolic Transformations of this compound

| Reaction Type | Position of Attack | Potential Metabolite Structure |

|---|---|---|

| Oxidation | Ethyl group (CH₂) | 8-(1-hydroxyethyl)-3-fluoro-1H-quinolin-2-one |

| Oxidation | Ethyl group (CHOH) | 8-acetyl-3-fluoro-1H-quinolin-2-one |

| Hydroxylation | Aromatic Ring (C5/C6/C7) | 8-ethyl-3-fluoro-5/6/7-hydroxy-1H-quinolin-2-one |

Relationship between Molecular Architecture and Advanced Material Properties

The specific molecular architecture of this compound makes it an interesting candidate for applications in materials science, particularly in optoelectronics and supramolecular chemistry.

Optoelectronic Properties: Quinoline derivatives are known to be fluorescent. The combination of an electron-donating group (the alkyl chain and the nitrogen atom of the lactam) and an electron-withdrawing group (the fluoro-substituent and the carbonyl group) across a conjugated π-system can lead to intramolecular charge transfer (ICT) upon photoexcitation. This is a common strategy for designing fluorescent dyes with environmentally sensitive emission spectra. The specific substitution pattern in this compound could result in unique photoluminescent properties. mdpi.com

Supramolecular Assembly: The molecule possesses key features for predictable self-assembly. The N-H donor and C=O acceptor of the lactam group are perfectly positioned to form robust hydrogen-bonded structures, such as centrosymmetric dimers or one-dimensional chains. researchgate.net The planar, electron-rich quinolinone ring system is ideal for forming π-π stacking interactions, which would further stabilize the supramolecular architecture, leading to the formation of 2D layers or 3D networks. researchgate.net The 8-ethyl group would influence the geometry of these assemblies, potentially controlling the distance and offset of the π-stacked rings.

Table 4: Intermolecular Interactions Driving Supramolecular Assembly

| Interaction Type | Responsible Functional Groups | Likely Supramolecular Structure |

|---|---|---|

| Hydrogen Bonding | Lactam N-H (donor) and C=O (acceptor) | Dimers, 1D chains/ribbons |

| π-π Stacking | Planar quinolinone ring system | 2D layers, 3D networks |

| Van der Waals | Ethyl group, aromatic rings | Overall crystal packing stabilization |

Compound Reference Table

Future Directions and Emerging Research Avenues in Fluorinated Quinolinone Chemistry

Development of Novel Stereoselective Synthetic Methodologies for Enantiopure Quinolinone Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in medicinal chemistry, where the stereochemistry of a molecule can dramatically influence its biological activity. For fluorinated quinolinones, the development of novel stereoselective synthetic methodologies is a critical area of future research.

Current research has demonstrated the successful stereoselective synthesis of fluorinated 2,3-dihydroquinolin-4(1H)-ones through organocatalytic one-pot multistep transformations. nih.govacs.org These methods have achieved high yields and diastereoselectivities, providing a solid foundation for future work. nih.govacs.org The development of chiral ligands containing quinoline (B57606) motifs has also been a significant area of focus, with applications in asymmetric synthesis to generate enantiomerically pure compounds. thieme-connect.com

Future efforts will likely focus on:

Expanding the Scope of Chiral Catalysts: The design and application of new chiral catalysts, including those based on transition metals and organocatalysts, will be crucial for accessing a wider range of enantiopure fluorinated quinolinone derivatives. mdpi.comacs.org For instance, the use of chiral phosphoric acid catalysts has shown great promise in the enantioselective synthesis of axially chiral quinazolinones, a related class of compounds. mdpi.com

Asymmetric Hydrogenation: The development of direct asymmetric hydrogenation strategies for the synthesis of chiral tricyclic N-heterocyclic carbenes (NHCs) featuring a quinoline skeleton presents a promising avenue. acs.org

Photoredox Catalysis: The use of photoredox catalysis in combination with chiral catalysts is an emerging strategy for the enantioselective synthesis of complex quinoline derivatives. rsc.org This approach could be adapted for the synthesis of enantiopure 8-ethyl-3-fluoro-1H-quinolin-2-one and its analogues.

Table 1: Examples of Catalytic Systems for Stereoselective Synthesis

| Catalyst Type | Example | Application | Reference |

| Organocatalyst | Chiral Phosphoric Acid (CPA) | Enantioselective synthesis of axially chiral aryl quinazolinones | mdpi.com |

| Transition Metal Catalyst | Palladium(II) acetate (B1210297) with (R)-DTBM-SEGPHOS | Catalytic enantioselective synthesis of C–N axially chiral quinazolinones | mdpi.com |

| Chiral Ligand | Axially Chiral Quinoline-2-Carboxylic Acid-Cu Catalyst | Enantioselective synthesis of BINOLs via oxidative coupling | acs.org |

| Chiral NHC Ligand | Chiral tricyclic NHCs with a quinoline skeleton | Enantioselective palladium-catalyzed intramolecular α-arylation | acs.org |

Advanced Computational Approaches for Predicting Complex Reaction Outcomes and Molecular Interactions

Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into reaction mechanisms, molecular properties, and interactions. For fluorinated quinolinones like this compound, advanced computational approaches are poised to accelerate discovery and design.